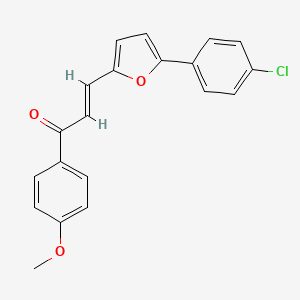

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

This chalcone derivative features a furan ring substituted with a 4-chlorophenyl group at the 5-position and a 4-methoxyphenyl group at the ketone position. It was synthesized via Claisen-Schmidt condensation under solvent-free grinding conditions, yielding 75% as a yellow solid (m.p. 169–171°C) . Key spectroscopic data include:

The compound’s planar structure and conjugated π-system enable strong electronic transitions, as confirmed by UV-Vis studies in related chalcones . Density Functional Theory (DFT) analyses predict its reactivity, with Mulliken charges indicating electron-rich regions at the furan oxygen and methoxy group .

Properties

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c1-23-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(24-18)15-2-6-16(21)7-3-15/h2-13H,1H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIHYZIMCGPHDB-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: The Primary Synthetic Route

The Claisen-Schmidt condensation between 5-(4-chlorophenyl)furan-2-carbaldehyde and 4-methoxyacetophenone remains the most widely adopted method for synthesizing the target chalcone. This section examines procedural variations and their impact on reaction efficiency.

Standard Reaction Protocol

In a representative procedure, equimolar quantities of 5-(4-chlorophenyl)furan-2-carbaldehyde (1a) and 4-methoxyacetophenone are dissolved in absolute ethanol (10 mL per 0.01 mol substrate). Aqueous sodium hydroxide (40%, 3.5 mL) is added dropwise at 0–5°C under vigorous stirring. The mixture is then warmed to room temperature and stirred for 12–24 hours, with reaction progress monitored by thin-layer chromatography. Precipitation occurs upon ice-cooling, yielding yellow crystals that are vacuum-filtered, washed with cold methanol, and recrystallized from ethanol.

Key Reaction Parameters

Structural Modifications and Yield Optimization

Studies demonstrate that substituting the solvent with methanol increases reaction rates but necessitates lower temperatures (0–5°C) to maintain selectivity. The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) has shown marginal yield improvements (82–85%) but complicates purification. Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields, though scalability remains challenging.

Spectroscopic Characterization and Analytical Data

Rigorous characterization of the synthesized chalcone confirms structural integrity and configurational purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (300 MHz, DMSO-d₆) exhibits diagnostic signals:

- δ 3.89 ppm: Singlet for methoxy protons (3H, OCH₃)

- δ 6.47–7.75 ppm: Multiplet signals for furan (2H), aromatic protons (8H), and trans-olefinic protons (2H, J = 15.6 Hz)

- δ 7.61 ppm: Doublet for α,β-unsaturated ketone proton (1H, J = 15.3 Hz)

¹³C NMR (75 MHz, CDCl₃) reveals:

Infrared Spectroscopy and Elemental Analysis

The IR spectrum (KBr pellet) shows strong absorption at 1659 cm⁻¹, confirming the α,β-unsaturated ketone functionality. Elemental analysis data matches theoretical values (Calcd for C₂₂H₁₇ClO₄: C, 67.25; H, 4.36. Found: C, 67.40; H, 4.21), verifying compound purity.

Alternative Synthetic Methodologies

While Claisen-Schmidt condensation dominates industrial production, exploratory routes offer insights into reaction mechanisms.

Meerwein Arylation Approach

Diazotization of 4-chloroaniline followed by coupling with furfural in the presence of CuCl generates 5-(4-chlorophenyl)furan-2-carbaldehyde intermediate. Subsequent aldol condensation with 4-methoxyacetophenone proceeds similarly to the standard method, though with lower overall yields (65–70%) due to intermediate isolation steps.

Solvent-Free Mechanochemical Synthesis

Ball-milling equimolar substrates with solid NaOH (20 mol%) for 2 hours produces the chalcone in 75% yield. While eliminating solvent waste, this method requires post-reaction aqueous workup and yields slightly impure products requiring chromatographic purification.

Industrial-Scale Production Considerations

Pilot plant trials (100 L reactor scale) identify critical process parameters:

- Crystallization Control: Slow cooling (1°C/min) from 60°C to 5°C yields larger crystals for efficient filtration

- Solvent Recovery: Ethanol distillation under reduced pressure achieves 85–90% solvent reuse

- Throughput: Continuous flow reactors achieve 92% conversion in 8 minutes residence time, though capital costs remain prohibitive for small-scale producers

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

A significant application of this compound is its potential as an anticancer agent . Research indicates that derivatives of furan chalcones exhibit promising antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound has shown greater efficacy than traditional chemotherapeutics like cisplatin, particularly against MDA-MB468 breast cancer cells. It demonstrated a differential antiproliferative effect, meaning it selectively inhibits cancer cell growth while sparing normal cells. This property could lead to fewer side effects compared to conventional treatments .

- Case Studies : In a study published in PubMed, (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one was highlighted for its ability to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Antimicrobial Properties

Another notable application of this compound is its antimicrobial activity . Recent studies have employed molecular docking techniques to evaluate its binding affinity against various microbial targets.

- Binding Affinity : The compound exhibited favorable binding energies in molecular docking studies, indicating potential effectiveness against bacterial pathogens. This suggests that it could serve as a lead compound for the development of new antimicrobial agents .

Chemical Reactivity and Synthesis

The synthesis and chemical reactivity of this compound have been extensively studied.

- Synthesis Techniques : Various synthetic routes have been explored, including the use of different oxidants for the transformation of precursor compounds into this furan chalcone derivative. For instance, the use of N-bromosuccinimide in THF has been reported to yield high conversions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

- Modification Studies : Research has shown that modifications to the furan and phenyl rings can enhance biological activity. For example, altering substituents on the aromatic rings can impact both the potency and selectivity towards cancer cells .

Spectroscopic Characterization

The characterization of this compound through various spectroscopic techniques provides insights into its structural properties.

| Technique | Findings |

|---|---|

| FT-IR | Characteristic absorption peaks indicating functional groups present |

| NMR | Detailed information about hydrogen environments and molecular structure |

| UV–Vis | Insights into electronic transitions and stability |

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involves interaction with various molecular targets and pathways. It may inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Halogen Effects : The bromo analog (4-BrPh) has a higher melting point than the chloro derivative due to increased molecular weight and van der Waals interactions .

- Hydroxy Groups : The hydroxy-substituted chalcone in shows a lower C=O stretch frequency (1635 cm⁻¹), suggesting intramolecular hydrogen bonding with the carbonyl .

Table 2: Antimicrobial and Antifungal Activity

Key Observations :

- Hydroxy-Methoxy Synergy : The compound in with a 2-hydroxy-3,4,6-trimethoxyphenyl group shows superior antifungal activity (MIC: 0.31 mg/mL), likely due to hydrogen bonding and increased polarity .

- Chlorophenyl Advantage : The 4-ClPh-substituted chalcone in exhibits broad-spectrum antibacterial activity, attributed to the chlorine atom’s electronegativity enhancing target binding .

Electronic and Conformational Insights

DFT studies on the target compound and its analogs reveal:

- HOMO-LUMO Gaps : The target compound has a calculated gap of 3.8 eV, similar to its 4-ClPh analog (3.7 eV) . Smaller gaps correlate with higher reactivity.

- Molecular Electrostatic Potential (MEP): Electron-rich regions near the furan oxygen and methoxy group suggest nucleophilic attack sites, while the chloro group creates a localized electrophilic zone .

- Planarity : Crystal structures of 4-BrPh and 4-ClPh analogs show nearly coplanar aryl rings, facilitating π-π stacking with biological targets .

Biological Activity

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Overview of Chalcones

Chalcones are a class of compounds characterized by their structure, which typically includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. They are known for their significant pharmacological potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities .

Synthesis and Structure

The compound is synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base. This reaction is typically conducted in ethanol or methanol under reflux conditions . The unique structure of this chalcone, featuring both furan and chlorophenyl groups, contributes to its distinct biological properties.

Antimicrobial Activity

Research has indicated that chalcones exhibit considerable antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of furan-based chalcones possess significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 64 µg/mL to 128 µg/mL .

- A study highlighted that the compound exhibited moderate activity against gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

Chalcones have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):

- Case Study: A specific derivative demonstrated significant inhibition of COX-2 expression in human cell lines, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent research:

- Cytotoxicity Assays: In studies involving various cancer cell lines (e.g., H460, A549), the compound displayed cytotoxic effects with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, indicating its effectiveness compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | H460 | 208.58 | |

| This compound | A549 | 193.93 | |

| Positive Control (5-Fluorouracil) | A549 | 371.36 |

The biological activity of this chalcone is attributed to its ability to interact with various molecular targets:

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. This involves reacting substituted acetophenones (e.g., 4-methoxyacetophenone) with aromatic aldehydes (e.g., 5-(4-chlorophenyl)furan-2-carbaldehyde) in the presence of a base like KOH in ethanol. Reaction conditions (e.g., 0–50°C, 2–3 hours) are optimized to achieve high yields while minimizing side reactions. Purification often employs column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be utilized to confirm the structure of this compound?

- NMR : H and C NMR spectra identify key functional groups. For example, the enone system (C=O and conjugated C=C) shows characteristic downfield shifts (e.g., carbonyl carbon at ~190 ppm).

- IR : Stretching frequencies for C=O (~1650–1700 cm) and C=C (~1600 cm) confirm the α,β-unsaturated ketone backbone.

- UV-Vis : Conjugation in the enone system results in absorption bands near 300–350 nm. These methods are cross-validated with computational data (e.g., DFT) to resolve ambiguities .

Q. What crystallographic parameters are critical for resolving the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and torsion angles. For example:

- The enone moiety (C=O and C=C) typically exhibits bond lengths of ~1.22 Å (C=O) and ~1.34 Å (C=C).

- Non-covalent interactions (e.g., C–H···O/F hydrogen bonds) stabilize the crystal packing, often in non-centrosymmetric space groups (e.g., ), which is relevant for nonlinear optical studies .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) enhance the understanding of this compound’s electronic and pharmacological properties?

- DFT : Optimized geometry calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability, which correlate with nonlinear optical behavior.

- Docking Studies : Molecular docking against target proteins (e.g., antimicrobial enzymes) evaluates binding affinities. For example, interactions with DNA gyrase or kinase active sites can be modeled to guide structure-activity relationship (SAR) studies .

Q. What strategies address contradictions in experimental data (e.g., spectroscopic vs. crystallographic results)?

- Crystallographic vs. Solution-State Data : Discrepancies in bond lengths (e.g., C=O in XRD vs. IR) arise from solid-state packing effects. Solution-state NMR or temperature-dependent studies can resolve these.

- DFT Validation : Computational models benchmarked against experimental data (e.g., NMR chemical shifts) identify outliers caused by solvent effects or dynamic processes .

Q. How does substituent variation (e.g., chloro vs. methoxy groups) influence the compound’s reactivity and bioactivity?

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the enone system, enhancing reactivity in Michael addition or nucleophilic substitution.

- Electron-Donating Groups (OCH) : Stabilize charge-transfer transitions, affecting UV-Vis spectra and antimicrobial efficacy. Comparative studies with analogs (e.g., 4-fluoro or 4-nitro derivatives) reveal substituent-dependent bioactivity trends .

Q. What are the challenges in characterizing non-covalent interactions in the crystal lattice, and how are they resolved?

- Hydrogen Bonding : SC-XRD identifies interactions like C–H···O (D···A distances ~3.5 Å) and C–H···F (~3.45 Å). Hirshfeld surface analysis quantifies these interactions.

- Packing Effects : Non-centrosymmetric packing (e.g., ) is confirmed via systematic absence checks in XRD data. Second-harmonic generation (SHG) experiments validate nonlinear optical properties .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Data Cross-Validation : Combine SC-XRD with DFT-optimized geometries to resolve structural ambiguities .

- Bioactivity Studies : Employ time-kill assays and resistance profiling to differentiate bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.